molecular formula C21H24ClNO3 B4402713 1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride

1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4402713
M. Wt: 373.9 g/mol
InChI Key: PWAMAQFFNIDONR-UHFFFAOYSA-N
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Description

4-(benzyloxy)-3-ethoxybenzylamine hydrochloride is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-ethoxybenzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate etherifying agent under acidic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of a phenolic compound using ethyl iodide in the presence of a base.

    Coupling with 2-furylmethylamine: The final step involves the coupling of the substituted benzyl compound with 2-furylmethylamine under reductive amination conditions, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of 4-(benzyloxy)-3-ethoxybenzylamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and furylmethyl positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(benzyloxy)-3-ethoxybenzylamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms.

Biology

In biological research, this compound may be used to investigate the interactions between small molecules and biological macromolecules. It can serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, 4-(benzyloxy)-3-ethoxybenzylamine hydrochloride is explored for its potential pharmacological properties. It may act as a lead compound in the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-ethoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-3-methoxybenzylamine hydrochloride
  • 4-(benzyloxy)-3-ethoxybenzylamine hydrochloride

Uniqueness

Compared to similar compounds, 4-(benzyloxy)-3-ethoxybenzylamine hydrochloride may exhibit unique properties due to the presence of both benzyloxy and ethoxy groups, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c1-2-23-21-13-18(14-22-15-19-9-6-12-24-19)10-11-20(21)25-16-17-7-4-3-5-8-17;/h3-13,22H,2,14-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAMAQFFNIDONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CO2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
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1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
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1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 4
1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 5
1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 6
1-(3-ethoxy-4-phenylmethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride

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